molecular formula C22H24N2O3S B11588387 1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

Cat. No.: B11588387
M. Wt: 396.5 g/mol
InChI Key: IRYJQWGLZNXAKQ-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzenesulfonyl and methylphenyl groups via substitution reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the benzenesulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE include other benzenesulfonyl derivatives and oxazole-containing compounds. For example:

    4-Methylbenzylsulfonyl chloride: Shares the benzenesulfonyl group but lacks the oxazole ring.

    4-Methyl-N-(4-methylphenyl)benzene sulfonamide: Contains similar aromatic structures but differs in the functional groups attached. The uniqueness of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C22H24N2O3S/c1-17-11-13-18(14-12-17)20-23-21(28(25,26)19-9-5-4-6-10-19)22(27-20)24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-16H2,1H3

InChI Key

IRYJQWGLZNXAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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